5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline
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Overview
Description
5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a sulfonyl group, a tetrahydropyran ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of an intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Aniline: The final step involves the coupling of the intermediate with aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.
Scientific Research Applications
5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydropyran ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-2-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydropyran ring.
5-(Methylsulfonyl)-2-ethoxyaniline: Features an ethoxy group in place of the tetrahydropyran ring.
Uniqueness
The presence of the tetrahydropyran ring in 5-(Methylsulfonyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline distinguishes it from similar compounds, potentially offering unique binding properties and reactivity.
Properties
IUPAC Name |
5-methylsulfonyl-2-(oxan-4-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-18(14,15)10-2-3-12(11(13)8-10)17-9-4-6-16-7-5-9/h2-3,8-9H,4-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAVOYSORPNTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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